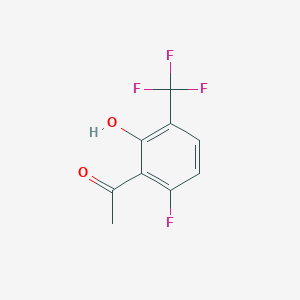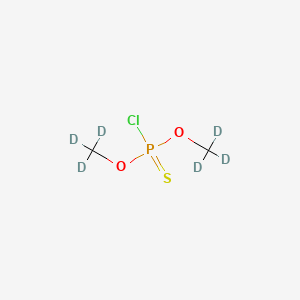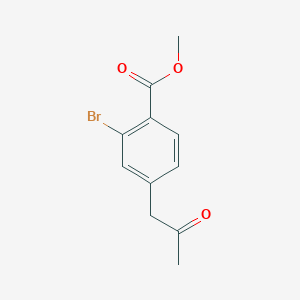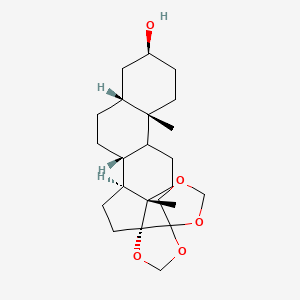
17,20:20,21-Bis(methylenedioxy)-5b-pregnan-3b-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,2020,21-Bis(methylenedioxy)-5β-pregnan-3β-ol: is a biochemical compound with the molecular formula C23H36O5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps, starting from a suitable steroid precursor. The key steps include the formation of methylenedioxy bridges at the 17,20 and 20,21 positions. This can be achieved through the reaction of the precursor with methylene iodide and a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at specific positions.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3α-ol
- 17,20:20,21-Bis(methylenedioxy)-5α-pregnan-3β-ol
Uniqueness
What sets 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol apart from similar compounds is its specific stereochemistry and the presence of methylenedioxy groups at the 17,20 and 20,21 positions. These structural features contribute to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C23H36O5 |
|---|---|
Molekulargewicht |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI-Schlüssel |
BMASJGTXZQYHKW-VGRYNZERSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
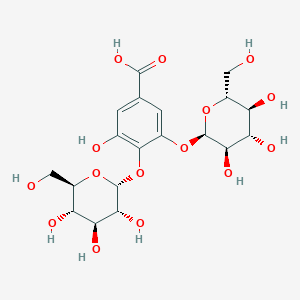

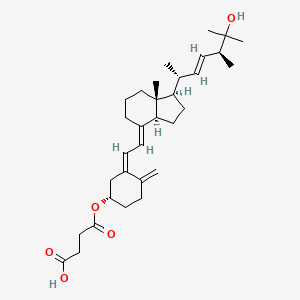
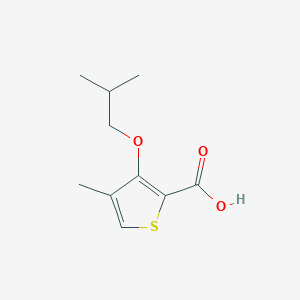
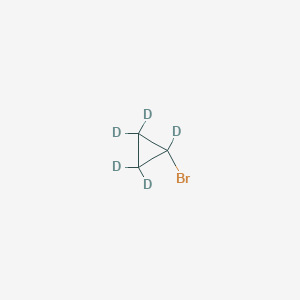
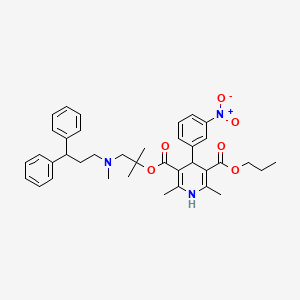
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
